Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
. This compound features a cyclohexene ring, a pyrazine moiety, and an azetidine ring, making it a unique structure with diverse reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with the bacterium, inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition
Pharmacokinetics
The compound has been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting it has sufficient bioavailability .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . It is also non-toxic to human cells, as demonstrated by cytotoxicity evaluations on HEK-293 (human embryonic kidney) cells .
Preparation Methods
The synthesis of Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the cyclohexene and pyrazine intermediates. The azetidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclohexene, pyrazine, and azetidine derivatives.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its interaction with specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can be compared with similar compounds such as:
Cyclohex-3-en-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: This compound has a pyrimidine ring instead of a pyrazine ring, which may result in different biological activity and reactivity.
Cyclohex-3-en-1-yl(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: The presence of a pyridine ring can also alter the compound’s properties, making it more or less effective in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-9-12(10-18)17-13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTDSGNOHNPLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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